molecular formula C8H5ClF3NO B1452378 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone CAS No. 944900-15-6

1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone

Cat. No.: B1452378
CAS No.: 944900-15-6
M. Wt: 223.58 g/mol
InChI Key: MQKHOUONYFMNDF-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone is a chemical compound with the molecular formula C8H5ClF3NO It is a derivative of pyridine, a basic heterocyclic organic compound

Biochemical Analysis

Biochemical Properties

1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with AcpS-PPTase, an enzyme involved in bacterial proliferation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of P2X7 receptors, which play a crucial role in cell signaling . This compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of specific enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of cell signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins, which influence its localization and accumulation. These factors can affect its effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall effectiveness .

Preparation Methods

The synthesis of 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with ethanone derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . Industrial production methods often involve similar catalytic processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone can be compared to other pyridine derivatives, such as:

    2-Chloro-3-(trifluoromethyl)pyridine: Similar in structure but lacks the ethanone group, affecting its reactivity and applications.

    3-Chloro-2-(trifluoromethyl)pyridine: Another structural isomer with different chemical properties and uses.

    6-(Trifluoromethyl)pyridin-3-yl)ethanone:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and wide range of applications.

Properties

IUPAC Name

1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)5-2-3-6(8(10,11)12)13-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKHOUONYFMNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-15-6
Record name 1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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